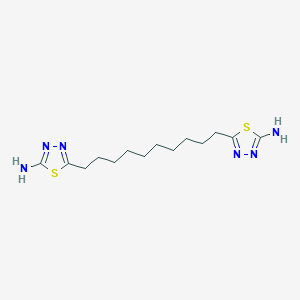
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a hydrazine derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMPP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the function of the nervous system.
Biochemical and Physiological Effects
DMPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DMPP induces apoptosis in cancer cells by activating the caspase pathway. DMPP has also been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that DMPP increases the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through leaching and volatilization.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DMPP, including the development of new antitumor agents based on DMPP, the development of new antibiotics based on DMPP, and the study of the mechanism of action of DMPP. Additionally, the application of DMPP in material science and agriculture should be further explored. Overall, DMPP has great potential for various applications and warrants further study.
Wissenschaftliche Forschungsanwendungen
DMPP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPP has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. DMPP has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. In agriculture, DMPP has been found to increase the efficiency of nitrogen fertilizers, leading to increased crop yields. In material science, DMPP has been used as a ligand for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-4-11(16)14-15-12(17)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXAIFRRZTZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)
![ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716688.png)




![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4716716.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4716724.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4716731.png)


![3-(2-chloropyridin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4716734.png)
